molecular formula C9H12N4 B6491271 2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 71064-78-3

2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine

Cat. No.: B6491271
CAS No.: 71064-78-3
M. Wt: 176.22 g/mol
InChI Key: JPKMUPHDWULCMY-UHFFFAOYSA-N
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Description

2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often found in medicinal and pharmaceutical chemistry. The presence of a triazole ring fused with a pyridine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial applications. The method’s broad substrate scope and functional group tolerance further enhance its suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine has a wide range of scientific research applications:

Properties

IUPAC Name

2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-6(2)8-11-9-7(10)4-3-5-13(9)12-8/h3-6H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKMUPHDWULCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C=CC=C(C2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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